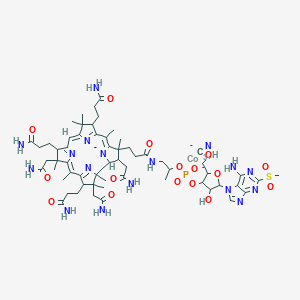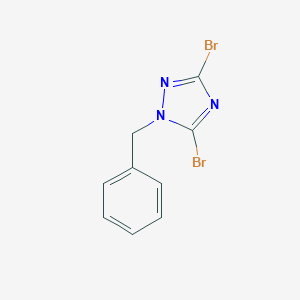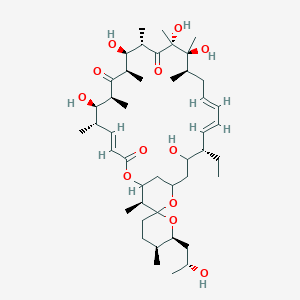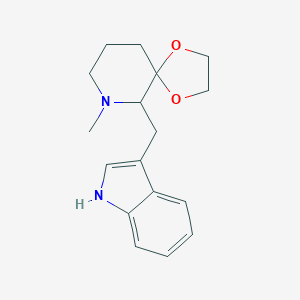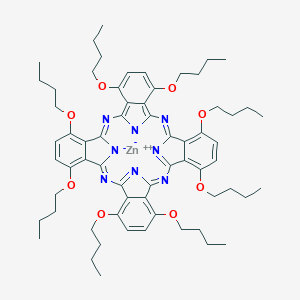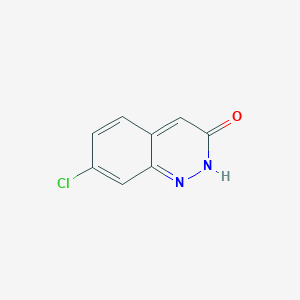![molecular formula C34H32ClCoN4O4 B010982 3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorocobalt(2+) CAS No. 102601-60-5](/img/structure/B10982.png)
3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorocobalt(2+)
Übersicht
Beschreibung
Cobaltic protoporphyrin IX is a metalloporphyrin and an inducer of heme oxygenase-1 (HO-1) activity. Unlike other metalloporphyrins, cobaltic protoporphyrin IX induces activity of HO-1, the rate-limiting enzyme in heme catabolism, in vitro and in vivo. It also reduces the activity of δ-aminolevulinate synthase, the enzyme that catalyzes the rate-limiting step of heme biosynthesis, as well as decreases the activity of cytochrome P450 (CYP), in rat liver microsomes ex vivo when administered at a dose of 125 µmol/kg. Cobaltic protoporphyrin IX (5 mg/kg) prevents liver injury and increases in the percentage of hepatic apoptotic cells in a mouse model of liver ischemia-reperfusion injury. It increases survival and decreases the number of lung colony forming units (CFUs) in mice infected with Y. pestis at the same dose. Cobaltic protoporphyrin IX has also been used as a catalyst for the electrochemical reduction of carbon dioxide in carbon electrodes.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis : The crystal structure of similar compounds has been extensively studied, providing valuable insights into their molecular architecture. For instance, Pajunen, Stapelbroek-Möllmann, and Hynninen (1996) investigated the structure of a related compound, revealing details about its subrings and crystal packing dominated by π-π interactions (Pajunen, Stapelbroek-Möllmann, & Hynninen, 1996).
Spectroscopic and Photophysical Properties : The spectroscopic and photophysical properties of these compounds are of great interest. For example, Faure et al. (2004) explored the singlet-singlet energy transfer in cofacial bisporphyrins, a study that is essential for understanding their potential applications in fields like photophysics and photochemistry (Faure, Stern, Guilard, & Harvey, 2004).
Electrochemical Applications : Some derivatives of this compound are used in electrochemical studies, such as the research by Dias et al. (2002), who investigated cobalt(II) hematoporphyrin IX and protoporphyrin IX complexes immobilized on titanium(IV) oxide for oxygen reduction studies (Dias, Gushikem, Ribeiro, & Benvenutti, 2002).
Catalytic Activity and Synthesis : The catalytic properties and synthesis of these compounds are also a significant research area. Pessôa and Gushikem (2001) studied cobalt porphyrins immobilized on niobium(V) oxide for the catalytic reduction of dioxygen, demonstrating their potential in catalysis (Pessôa & Gushikem, 2001).
Biomedical Research : These compounds find applications in biomedical research as well. For instance, Pellerito et al. (2005) synthesized new organotin(IV) chlorin derivatives and investigated their cytotoxic activity, which is crucial for understanding their biomedical applications (Pellerito, D'Agati, Fiore, Mansueto, Mansueto, Stocco, Nagy, & Pellerito, 2005).
Liquid Crystal Research : The use of these compounds in the development of liquid crystals is also notable. Castella, López-Calahorra, Velasco, and Finkelmann (2002) reported the synthesis and liquid crystalline properties of a new asymmetrically tetrasubstituted porphyrin, highlighting its potential in this field (Castella, López-Calahorra, Velasco, & Finkelmann, 2002).
Wirkmechanismus
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires knowledge of the compound’s specific biological targets and mode of action.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s interactions with its targets . .
Eigenschaften
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;chlorocobalt(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N4O4.ClH.Co/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);1H;/q;;+3/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNXKQFLDNSNDN-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.Cl[Co+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32ClCoN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433325 | |
| Record name | COBALTIC PROTOPORPHYRIN IX CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
655.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102601-60-5 | |
| Record name | COBALTIC PROTOPORPHYRIN IX CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Protoporphyrin IX cobalt chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










